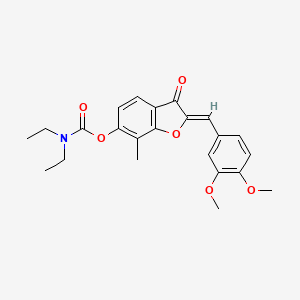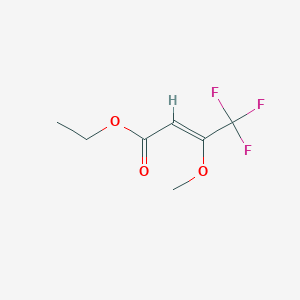
Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate
Descripción general
Descripción
Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a closely related compound, is prepared from ethyl 4,4,4-trifluoro-2-butynote and used in the Sonogashira reaction with terminal alkynes to produce en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).
Application in Chelate Synthesis
- Ethyl 2-acetyl-3-amino-4,4,4-trifluoro-2-butenoate, synthesized from ethyl acetoacetate and trifluoroacetonitrile, is used in producing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine (Dorokhov, Vasil’ev, Surzhikov & Bogdanov, 1995).
In Amino Acid Precursor Synthesis
- Ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, useful in synthesizing β-trifluoromethyl substituted amino acids, are produced via the Schollkopf formylamino-methylenation protocol (Enders, Chen & Raabe, 2005).
Facilitating Suzuki-type Cross-Coupling
- Ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate undergoes Suzuki-type cross-coupling with arylboronic acids to yield ethyl (E)-3-aryl-4,4,4-trifluoro-2-butenoates (Pan, Wang & Deng, 2002).
Role in Biological Activity Studies
- Ethyl 3-amino-4,4,4-trifluoro-2-butenoate serves as a starting material in synthesizing 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, which have demonstrated insecticidal or fungicidal activities (Liu, Li, Chi, Hou & Li, 2006).
In Synthesis of Trifluoromethyl Heterocycles
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, another closely related compound, is used as an intermediate for synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines (Honey, Pasceri, Lewis & Moody, 2012).
Safety and Hazards
Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate is intended for research use only and is not intended for diagnostic or therapeutic use . Similar compounds such as Ethyl 4,4,4-trifluoro-2-butynoate are highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-methoxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCYFXBJYFXQQ-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate | |
CAS RN |
26717-84-0 | |
| Record name | 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2813823.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2813825.png)

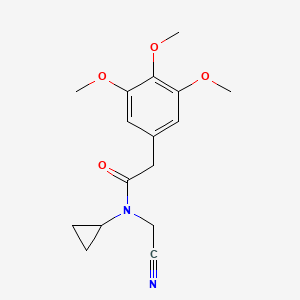
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)
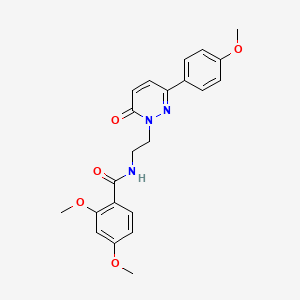

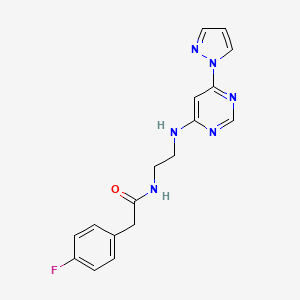
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
